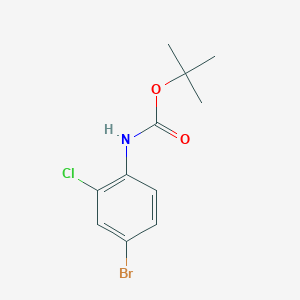

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

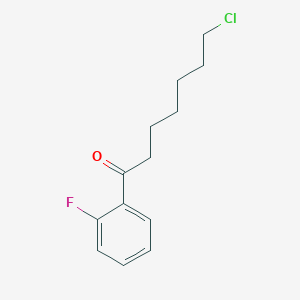

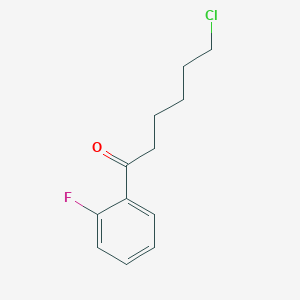

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It is used for the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .

Synthesis Analysis

The synthesis of Tert-butyl (4-bromo-2-chlorophenyl)carbamate involves several steps. The process includes the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate as starting materials . The reaction is facilitated by the use of benzenesulfinic acid sodium salt and formic acid . The product is then purified and used in subsequent reactions .Molecular Structure Analysis

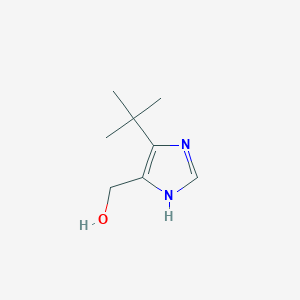

The molecular structure of Tert-butyl (4-bromo-2-chlorophenyl)carbamate is characterized by the presence of a carbamate group attached to a tert-butyl group and a phenyl ring substituted with bromo and chloro groups . The molecular weight of the compound is 306.59 .Physical And Chemical Properties Analysis

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Creation of Tetrasubstituted Pyrroles

The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.

Development of Aromatic Compounds

It is involved in reactions at the benzylic position, which is a key step in the synthesis of complex aromatic compounds . These reactions are fundamental in creating molecules with potential applications in drug development and organic electronics.

Research in Analytical Chemistry

Tert-butyl (4-bromo-2-chlorophenyl)carbamate: is used in analytical chemistry for the development of chromatographic methods and mass spectrometry analysis . This aids in the identification and quantification of various substances within a sample.

Biopharma Production

In biopharmaceutical production, this compound can be employed in the synthesis of intermediates and active pharmaceutical ingredients (APIs) . Its role in the creation of protected intermediates is vital for the development of new drugs.

Controlled Environment and Cleanroom Solutions

The compound’s applications extend to controlled environment and cleanroom solutions, where it is used in the synthesis of materials that require a high degree of purity . This is essential for industries where contamination control is critical, such as semiconductor manufacturing and biotechnology.

Advanced Battery Science

In the field of advanced battery science, Tert-butyl (4-bromo-2-chlorophenyl)carbamate could be explored for the synthesis of electrolyte components or as a precursor for materials with electrochemical applications .

Safety and Environmental Research

Lastly, the compound is significant in safety and environmental research, where it may be used to study the degradation of chemical compounds and their impact on the environment .

Safety and Hazards

The safety information for Tert-butyl (4-bromo-2-chlorophenyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

tert-butyl N-(4-bromo-2-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEJPTJXEPYWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625080 |

Source

|

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330794-09-7 |

Source

|

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)